molecular formula C24H18F3N3O5S B2936622 ethyl 4-oxo-5-(2-phenoxyacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-38-7

ethyl 4-oxo-5-(2-phenoxyacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2936622
CAS No.: 851951-38-7
M. Wt: 517.48
InChI Key: NFAQUDZFNKUCLZ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene and pyridazine ring system. Key structural features include:

  • 4-Oxo group, contributing to hydrogen-bonding interactions.
  • 5-(2-Phenoxyacetamido) substituent, a bulky amide group that may influence target binding and pharmacokinetics.
  • 3-[4-(Trifluoromethyl)phenyl] at position 3, providing electron-withdrawing effects and lipophilicity.

Properties

IUPAC Name

ethyl 4-oxo-5-[(2-phenoxyacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O5S/c1-2-34-23(33)20-17-13-36-21(28-18(31)12-35-16-6-4-3-5-7-16)19(17)22(32)30(29-20)15-10-8-14(9-11-15)24(25,26)27/h3-11,13H,2,12H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAQUDZFNKUCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-5-(2-phenoxyacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the phenoxyacetamido and trifluoromethylphenyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The phenoxyacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-5-(2-phenoxyacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and structurally related analogues:

Property Target Compound Ethyl 5-Amino-4-Oxo-3-Phenyl Derivative Methyl Pyrazolo[3,4-d]Pyrimidine Derivative
Core Structure Thieno[3,4-d]pyridazine Thieno[3,4-d]pyridazine Pyrazolo[3,4-d]pyrimidine
Substituents 5-(2-Phenoxyacetamido), 3-[4-(trifluoromethyl)phenyl] 5-Amino, 3-Phenyl 4-Amino, 3-Thiophene, Fluorophenyl, Chromenone
Molecular Formula Estimated C21H17F3N4O5S C15H13N3O3S C27H18F2N5O4S (Example 62)
Molecular Weight ~549 g/mol 315.35 g/mol 560.2 g/mol
Melting Point Not reported Not reported 227–230°C
Key Functional Groups Trifluoromethyl (lipophilic), Phenoxyacetamido (H-bonding) Amino (basic, polar), Phenyl (aromatic) Fluoro (metabolic stability), Chromenone (planar aromatic)

Pharmacokinetic and Bioactivity Insights

  • Target Compound: The trifluoromethyl group enhances metabolic stability and membrane permeability, while the phenoxyacetamido group may improve target affinity via hydrogen bonding. However, its higher molecular weight (~549 g/mol) could limit oral bioavailability .
  • Ethyl 5-Amino-4-Oxo-3-Phenyl Derivative: Simpler structure (MW 315.35 g/mol) with an amino group at position 5, likely increasing water solubility. The absence of electron-withdrawing groups may reduce binding potency compared to the target compound .
  • Methyl Pyrazolo[3,4-d]Pyrimidine Derivative: The fluorine atoms and chromenone moiety suggest improved metabolic resistance and π-π stacking interactions.

Research Implications

  • Electron-Withdrawing vs.
  • Heterocycle Core Impact : The pyridazine ring in the target compound offers distinct electronic properties compared to pyrazolo-pyrimidine (), affecting charge distribution and binding modes.
  • Molecular Weight and Drug-Likeness : Both the target compound and the pyrazolo-pyrimidine derivative exceed typical thresholds for oral drugs (MW < 500), suggesting a need for formulation optimization or alternative administration routes.

Biological Activity

Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

  • Molecular Formula : C₁₈H₁₄F₃N₃O₃S
  • Molecular Weight : 395.38 g/mol
  • IUPAC Name : this compound

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in metabolic processes. Preliminary studies indicate that it may act as an inhibitor of various targets related to diabetes and inflammation.

Enzyme Inhibition

Research has shown that derivatives similar to ethyl 4-oxo compounds can inhibit enzymes such as:

  • α-glucosidase
  • α-amylase
  • PTP1B (Protein Tyrosine Phosphatase 1B)

These enzymes are critical in carbohydrate metabolism and insulin signaling, making them relevant targets for antidiabetic therapies.

Antidiabetic Activity

A study focusing on structurally related compounds demonstrated significant inhibitory effects on α-glucosidase and α-amylase. The IC₅₀ values observed were markedly lower than those of standard drugs like acarbose, indicating a strong potential for managing blood glucose levels. For instance:

  • α-glucosidase IC₅₀ : 6.28 µM (compared to acarbose at 2.00 µM)
  • α-amylase IC₅₀ : 4.58 µM (compared to acarbose at 1.58 µM)

These results suggest that ethyl 4-oxo compounds could be promising candidates for further development in diabetes management .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using DPPH assays. The IC₅₀ value for antioxidant activity was found to be 2.36 µM, which is competitive when compared to ascorbic acid (IC₅₀ = 0.85 µM). This suggests that the compound may protect pancreatic beta cells from oxidative stress, a critical factor in diabetes pathophysiology .

In Vivo Studies

In vivo toxicity studies conducted on albino mice indicated no adverse effects at doses up to 50 mg/kg. This was assessed using various organ toxicity markers and histopathological examinations, confirming the compound's safety profile .

Antimicrobial Properties

While primarily studied for its antidiabetic properties, preliminary investigations have also hinted at antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound showed low minimum inhibitory concentrations (MIC), suggesting potential as an antibacterial agent .

Data Tables

Biological ActivityIC₅₀ Value (µM)Standard Comparison
α-glucosidase6.28Acarbose: 2.00
α-amylase4.58Acarbose: 1.58
Antioxidant2.36Ascorbic Acid: 0.85

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